4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid
Overview
Description
4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a methyl group, a phenyl group, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid typically involves the Friedel-Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid. This reaction is catalyzed by aluminum chloride and proceeds through the formation of a carbocation intermediate . The reaction conditions include:
Reagents: Benzene, cyclohex-4-ene-1,2-dicarboxylic acid, aluminum chloride
Solvent: Dichloromethane
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction setup would include continuous flow reactors to ensure efficient mixing and heat transfer, along with stringent control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of cyclohexane-1,2-dione derivatives
Reduction: Formation of cyclohexane-1,2-diol derivatives
Substitution: Brominated phenyl derivatives
Scientific Research Applications
4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a modulator of calcium ion channels.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenyl and carboxylic acid groups enable it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially modulating their activity. For example, it has been studied as a modulator of calcium ion channels, affecting ion transport and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-cyclohexene-1,2-dicarboxylic acid
- 4-Phenylcyclohexane-1,2-dicarboxylic acid
- Cyclohexane-1,2-dicarboxylic acid
Uniqueness
4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring, which imparts distinct steric and electronic properties. This structural uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-methyl-4-phenylcyclohexane-1,2-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(10-5-3-2-4-6-10)8-7-11(13(16)17)12(9-15)14(18)19/h2-6,11-12H,7-9H2,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSPTEJMOZSQKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)C(=O)O)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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